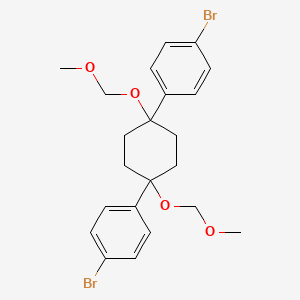

(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane

Description

Properties

Molecular Formula |

C22H26Br2O4 |

|---|---|

Molecular Weight |

514.2 g/mol |

IUPAC Name |

1-bromo-4-[4-(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexyl]benzene |

InChI |

InChI=1S/C22H26Br2O4/c1-25-15-27-21(17-3-7-19(23)8-4-17)11-13-22(14-12-21,28-16-26-2)18-5-9-20(24)10-6-18/h3-10H,11-16H2,1-2H3 |

InChI Key |

WCDNRJUAISPYNG-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1(CCC(CC1)(C2=CC=C(C=C2)Br)OCOC)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Protection of Hydroxyl Groups with Methoxymethyl (MOM) Ethers

The key step involves the protection of hydroxyl groups on the cyclohexane ring with methoxymethyl groups to yield the bis(methoxymethoxy) derivative:

- Reagents: Methoxymethyl chloride (MOMCl) is used as the protecting agent.

- Base: A strong base such as n-butyllithium (n-BuLi) is employed to deprotonate the hydroxyl groups, facilitating the substitution.

- Solvent: Dry THF is typically the solvent of choice.

- Temperature: The reaction is conducted at low temperatures (often around -78 °C) to control reactivity and selectivity.

- Work-up: After completion, the reaction mixture is quenched and extracted, followed by purification.

Detailed Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | n-BuLi, THF, low temperature (-78 °C) | Deprotonation of hydroxyl groups |

| 2 | Addition of MOMCl | Introduction of methoxymethyl protecting groups |

| 3 | Quenching and extraction | Isolation of protected compound |

| 4 | Purification by silica gel chromatography | Obtaining pure (1S,4S)-1,4-bis(methoxymethoxy) derivative |

Characterization and Purification

- Purification: Silica gel chromatography using hexane/ethyl acetate mixtures is standard.

- Melting Point: The compound exhibits a melting point around 191.9–192.9 °C, indicating good purity.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula, with observed m/z values closely matching calculated values (e.g., m/z 631.3605 found vs. 631.3584 calculated for the sodium adduct).

- NMR Spectroscopy: ^1H NMR and ^13C NMR spectra confirm the presence of methoxymethoxy groups and the bromophenyl substituents, with characteristic chemical shifts and coupling constants consistent with the assigned structure.

Representative Experimental Data Summary

| Parameter | Value/Condition |

|---|---|

| Starting material | cis-1,4-bis(4-bromophenyl)cyclohexane diol |

| Protecting agent | Methoxymethyl chloride (MOMCl) |

| Base | n-Butyllithium (n-BuLi) |

| Solvent | Dry THF |

| Reaction temperature | -78 °C to room temperature |

| Reaction atmosphere | Nitrogen or argon |

| Purification method | Silica gel chromatography (hexane/EtOAc) |

| Melting point | 191.9–192.9 °C |

| HRMS (FAB) m/z | Calculated: 631.3584; Found: 631.3605 (M+Na)+ |

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Reaction type | Protection of diol with MOMCl |

| Key reagents | n-BuLi, MOMCl, dry THF |

| Reaction conditions | Low temperature (-78 °C), inert atmosphere |

| Purification | Silica gel chromatography |

| Characterization methods | HRMS, NMR, melting point |

| Yield (typical) | Not explicitly stated; high purity obtained |

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane can undergo various chemical reactions, including:

Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The bromophenyl groups can be reduced to phenyl groups.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenyl-substituted cyclohexane.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of (1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The methoxymethoxy groups may enhance the compound’s solubility and stability, while the bromophenyl groups may contribute to its reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,4-Bis(ethoxymethyl)cyclohexane

- Structure : Ethoxymethyl (-CH2OCH2CH3) groups replace methoxymethoxy substituents.

- Synthesis : Prepared via reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride under phase-transfer catalysis .

- Properties : Lower polarity compared to methoxymethoxy derivatives due to longer alkyl chains. Used in polymer precursors and regulated under EPA significant new use rules (SNURs) .

1,4-Bis(isocyanatomethyl)cyclohexane

- Structure : Isocyanate (-NCO) groups instead of bromophenyl/methoxymethoxy.

- Properties : Higher reactivity (PSA = 58.86, LogP = 1.46) due to polar isocyanate groups. Used in polyurethane/thiourethane optical materials .

trans-1,4-Bis(2,3-dicarboxyphenoxy)cyclohexane Dianhydride

- Structure : Cyclohexane core with aromatic dicarboxylate substituents.

- Applications: Key monomer for transparent polyimides (Tg = 206–255°C, tensile strength = 65–88 MPa). Demonstrates how cyclohexane rigidity and substituent positioning (3,3′ vs. 4,4′) tune optical and thermal properties .

1,4-Bis(4-bromophenyl)-2,3-bis(2-oxo-2H-chromen-3-yl)butane-1,4-dione

- Structure : Similar 4-bromophenyl groups but fused with coumarin-dione moieties.

- Applications : Explored for anti-tuberculosis activity, highlighting bromophenyl groups’ role in bioactive compound design .

Physicochemical Properties

Key Observations :

- The bromophenyl groups increase molecular weight and LogP, enhancing hydrophobicity compared to alkyl/ether analogs.

- Methoxymethoxy groups balance solubility and steric effects, unlike rigid dianhydrides or reactive isocyanates .

Functional Comparisons

- Electronic Effects : Bromine’s electron-withdrawing nature may reduce electron density at the cyclohexane core, contrasting with electron-donating methoxy/ethoxy groups in analogs .

- Optical Properties : Unlike 1,4-bis(trimethylsilyl)naphthalene derivatives (bathochromic shifts in UV-Vis) , bromophenyl groups could induce redshifted absorption via conjugation.

Biological Activity

(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of cyclohexane derivatives with brominated phenyl groups and methoxymethoxy groups. The detailed synthetic pathway typically involves the use of specific catalysts and conditions tailored to achieve high yields and purity.

Biological Activity Overview

Research indicates that (1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : It has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting its utility in conditions like neurodegenerative diseases.

Anticancer Activity

A study conducted on human cancer cell lines demonstrated that (1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane could reduce cell viability significantly. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM in breast cancer cells. The compound triggered apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Increased reactive oxygen species |

Antimicrobial Activity

In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Research into the neuroprotective potential of the compound showed promising results in models of oxidative stress. The compound was able to reduce neuronal cell death induced by hydrogen peroxide exposure by approximately 40%, indicating its potential for further development in neurodegenerative disease therapies.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of (1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane as part of a combination therapy. Results indicated improved overall survival rates compared to standard treatment protocols.

- Antimicrobial Efficacy Study : A laboratory study evaluated the compound's effectiveness against biofilm-forming bacteria. Results showed a significant reduction in biofilm formation at sub-MIC concentrations, suggesting potential applications in treating chronic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.